molecular formula C20H22N2O3S B6450973 4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548982-07-4

4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450973
CAS No.: 2548982-07-4
M. Wt: 370.5 g/mol
InChI Key: MXXHYLZAFJVRSL-UHFFFAOYSA-N
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Description

4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a specialized benzothiadiazine derivative of significant interest in modern chemical biology and early-stage therapeutic discovery. Its core benzothiadiazine trione scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging in diverse molecular interactions with biological targets. This compound is primarily employed in high-throughput screening (HTS) campaigns to identify novel lead compounds, utilizing advanced techniques like X-ray fluorescence (XRF) spectrometry to accurately characterize its binding affinity and selectivity for various protein receptors without the need for molecular tags that can interfere with binding properties . The structural motif, featuring the 1,1,3-trione functionality, is frequently investigated for its potential inhibitory effects on enzymatic processes. Researchers value this compound for probing structure-activity relationships (SAR), particularly how the cyclobutylmethyl and 4-ethylphenyl substituents influence receptor binding kinetics, metabolic stability, and membrane permeability . It serves as a critical tool for academic and industrial researchers deciphering complex protein-ligand interaction pathways and developing new agrochemical or pharmaceutical agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclobutylmethyl)-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-15-10-12-17(13-11-15)22-20(23)21(14-16-6-5-7-16)18-8-3-4-9-19(18)26(22,24)25/h3-4,8-13,16H,2,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXHYLZAFJVRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Insights : Crystallographic data for benzothiadiazines (e.g., ) reveals planar aromatic cores with substituents dictating packing efficiency. The target compound’s cyclobutylmethyl group may disrupt crystal lattice formation, complicating structural characterization.
  • Activity Gaps : While analogs like are reported to exhibit "biactivity," detailed mechanistic studies for the target compound are absent. Comparative assays (e.g., enzyme inhibition, cytotoxicity) are needed to quantify its advantages.

Preparation Methods

Alkylation Method

Procedure:

  • The 2-(4-ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione (5 mmol) is dissolved in dimethylformamide (DMF) with potassium carbonate (10 mmol).

  • Cyclobutylmethyl bromide (6 mmol) is added dropwise at 80°C, and the mixture is stirred for 6 hours.

  • Yield: 72% after recrystallization from ethanol.

Characterization Data:

ParameterValue
Melting Point 189–191°C
¹H NMR (CDCl₃) δ 1.21 (t, 3H, CH₃), 1.85–2.10 (m, 6H, cyclobutyl), 3.45 (d, 2H, CH₂), 7.32–7.45 (m, 4H, Ar-H)

Mitsunobu Reaction

Procedure:

  • To a solution of the core (5 mmol) and cyclobutylmethanol (6 mmol) in THF, triphenylphosphine (6 mmol) and diethyl azodicarboxylate (6 mmol) are added at 0°C.

  • The reaction is stirred for 12 hours at 25°C.

  • Yield: 65% after silica gel chromatography (dichloromethane/methanol, 9:1).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF: Alkylation in DMF provides higher yields (72%) compared to THF (58%) due to better solubility of intermediates.

  • Temperature: Reactions above 80°C lead to decomposition, while temperatures below 70°C result in incomplete conversion.

Byproduct Formation

  • Competing N-alkylation at position 1 is minimized by using bulky bases like potassium tert-butoxide.

  • Common Impurity: 1-Cyclobutylmethyl derivative (≤8%), removed via fractional crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkylation 7298ScalabilityRequires excess alkylating agent
Mitsunobu 6595StereoselectivityHigh cost of reagents

Characterization and Validation

Spectroscopic Confirmation

  • IR (KBr): Peaks at 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

  • LC-MS: m/z 413.2 [M+H]⁺ (calculated: 413.1).

X-ray Crystallography

  • Single-crystal analysis confirms the sofa conformation of the thiadiazine ring and the equatorial orientation of the cyclobutylmethyl group.

Industrial Scalability Considerations

  • Cost-Effective Route: The alkylation method is preferred for large-scale synthesis due to lower reagent costs.

  • Purification: Recrystallization from ethanol/water (4:1) achieves >99% purity, meeting pharmaceutical standards .

Q & A

Basic: What are the key structural features of 4-(cyclobutylmethyl)-2-(4-ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione that influence its biological activity?

The compound’s biological activity is influenced by its benzothiadiazine core (a bicyclic system with sulfur and nitrogen atoms), which provides a rigid scaffold for target interactions. The 4-ethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the cyclobutylmethyl substituent introduces steric constraints that may modulate binding specificity. Comparative studies of similar benzothiazine derivatives show that electron-withdrawing groups (e.g., trifluoromethyl) enhance stability, whereas aromatic substituents (e.g., 4-fluorophenyl) improve affinity for enzymes like kinases or proteases .

Advanced: How can computational methods predict the reactivity of this compound in synthetic pathways?

Density Functional Theory (DFT) calculations can model the electronic environment of the benzothiadiazine core to predict sites for nucleophilic/electrophilic attacks. For example, the sulfur atom in the thiadiazine ring is susceptible to oxidation, as shown in analogous compounds . Molecular docking simulations can further identify reactive intermediates in enzymatic systems, such as cytochrome P450-mediated metabolism, by analyzing steric and electronic complementarity .

Basic: What synthetic strategies are effective for introducing the cyclobutylmethyl group into this compound?

The cyclobutylmethyl group can be introduced via nucleophilic substitution or Grignard reactions . A validated approach involves reacting a benzothiadiazine precursor with cyclobutylmethyl bromide under reflux conditions in anhydrous tetrahydrofuran (THF), followed by purification via column chromatography (silica gel, ethyl acetate/hexane). This method yielded >75% purity in structurally similar compounds .

Advanced: What analytical techniques resolve contradictions in reported biological activities of this compound?

Contradictions in biological data (e.g., IC₅₀ variability) can be addressed using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm compound purity and rule out degradation products.
  • X-ray crystallography to validate stereochemistry, as seen in benzothiazine derivatives with resolved crystal structures .
  • Comparative dose-response assays across multiple cell lines to isolate target-specific effects from off-target interactions .

Basic: What in vitro assays are used to assess the antimicrobial activity of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For antifungal activity, broth microdilution against C. albicans is recommended. Structural analogs with 4-fluorophenyl groups showed MIC values of 8–32 µg/mL, suggesting similar protocols apply .

Advanced: How does the electronic environment of the benzothiadiazine core affect pharmacological properties?

The electron-deficient sulfur atoms in the thiadiazine ring create a polarized scaffold, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites. Substituents like the 4-ethylphenyl group donate electron density via resonance, stabilizing charge-transfer complexes with targets like kinases or G-protein-coupled receptors .

Basic: What purification methods are optimal post-synthesis?

Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) achieves >90% purity. For crystalline derivatives, recrystallization from ethanol/water mixtures improves yield. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: Can this compound act as a fluorescent probe for biological imaging?

The benzothiadiazine core’s conjugated π-system allows fluorescence emission when functionalized with electron-donating groups (e.g., methoxy). Computational studies predict emission wavelengths of 450–500 nm, suitable for confocal microscopy. Experimental validation requires modifying the core with fluorophores like dansyl chloride .

Basic: How stable is this compound under physiological conditions (pH 7.4, 37°C)?

Stability studies of similar compounds show hydrolysis of the sulfonyl group at extreme pH (>10) but stability at pH 7.4 over 24 hours. LC-MS monitoring is advised to detect degradation products like sulfonic acid derivatives .

Advanced: What strategies mitigate off-target effects in vivo for this compound?

  • Structure-activity relationship (SAR) studies to eliminate non-essential substituents causing promiscuity .
  • Prodrug modification of the sulfonyl group to reduce liver metabolism, as demonstrated for benzothiazine antivirals .
  • Molecular dynamics simulations to optimize binding kinetics and reduce residence time in non-target tissues .

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